molecular formula C22H25N5O8 B2823982 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351651-77-8

2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

Cat. No.: B2823982
CAS No.: 1351651-77-8
M. Wt: 487.469
InChI Key: XLSWKQROTZDDIZ-UHFFFAOYSA-N
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Description

2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sulfonates, acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Biological Activity

The compound 2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by a benzimidazole core and a piperazine moiety, has been studied for its potential therapeutic applications, particularly as an enzyme inhibitor and in the treatment of various diseases.

Chemical Structure and Properties

The structural formula of the compound is as follows:

C17H20N4O4\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_4

This structure includes:

  • A benzimidazole core, which is known for its pharmacological properties.
  • A piperazine ring that enhances binding to biological targets.
  • A pyridine group that contributes to the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes: The sulfonyl group in the structure can form strong interactions with the active sites of enzymes, potentially inhibiting their activity.
  • Neurotransmitter Receptors: The piperazine moiety may modulate receptor functions, leading to anxiolytic effects.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundBacterial StrainMIC (μg/ml)
Compound 1Staphylococcus aureus50
Compound 2Escherichia coli62.5
Compound 3Candida albicans250

These results suggest that the compound may hold promise as a broad-spectrum antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives are also noted for their anticancer properties. Studies have highlighted their potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related benzimidazole derivative was found to significantly reduce tumor growth in xenograft models .

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. Compounds similar to the one have shown promising results in inhibiting nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these activities were reported as follows:

CompoundNO Production IC50 (μM)TNF-α Production IC50 (μM)
Compound A0.861.87

These findings indicate that such compounds could be developed into effective anti-inflammatory agents .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer effects of a series of benzimidazole derivatives, including those structurally similar to this compound. The study demonstrated that these compounds inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .

Study on Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperazine-containing benzimidazole derivatives. Results indicated that these compounds exhibited significant anxiolytic effects in animal models, correlating with their ability to modulate neurotransmitter systems .

Properties

IUPAC Name

oxalic acid;2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5.2C2H2O4/c1-2-6-17-16(5-1)20-18(21-17)14-23-10-8-22(9-11-23)13-15-4-3-7-19-12-15;2*3-1(4)2(5)6/h1-7,12H,8-11,13-14H2,(H,20,21);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSWKQROTZDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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